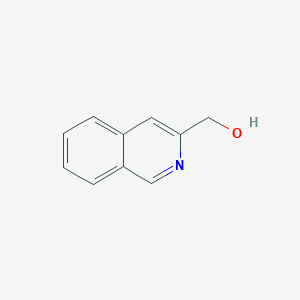

Isoquinolin-3-ylmethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGQQHGOFWZGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512115 | |

| Record name | (Isoquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76884-34-9 | |

| Record name | 3-Isoquinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76884-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Isoquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Isoquinolin-3-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinolin-3-ylmethanol is a heterocyclic organic compound featuring an isoquinoline core substituted with a hydroxymethyl group at the 3-position. The isoquinoline scaffold is a prominent structural motif in numerous natural products and pharmacologically active molecules, making its derivatives, such as this compound, valuable building blocks in medicinal chemistry and materials science. A thorough understanding of the physical properties of this compound is fundamental for its application in synthesis, purification, formulation, and biological assays. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, details the experimental protocols for their determination, and presents a logical workflow for property analysis.

Core Physical Properties

The primary physical constants for this compound are summarized in the table below. It is important to note that some of these values are predicted based on computational models.

| Physical Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.19 g/mol | |

| Appearance | White to yellow solid | |

| Melting Point | 81 °C | |

| Boiling Point | 335.1 ± 17.0 °C (Predicted) | |

| Density | 1.218 ± 0.06 g/cm³ (Predicted) | |

| pKa | 13.48 ± 0.10 (Predicted) | |

| Storage Conditions | Room temperature, sealed in a dry environment |

Detailed Physical and Chemical Characteristics

Solubility Profile

The solubility of an organic compound is dictated by its polarity and capacity for intermolecular interactions, such as hydrogen bonding. This compound possesses both a polar hydroxyl group, capable of acting as a hydrogen bond donor and acceptor, and a large, relatively nonpolar aromatic isoquinoline ring system.

-

Polar Solvents: Due to the hydroxyl group, it is expected to have some solubility in polar protic solvents like methanol and ethanol.

-

Nonpolar Solvents: The aromatic rings suggest solubility in common organic solvents such as chloroform, dichloromethane, and ethyl acetate.

-

Aqueous Solubility: The molecule's overall low polarity, dominated by the bicyclic aromatic system, suggests limited solubility in water. Its basic nitrogen atom allows for salt formation in acidic solutions, which would enhance aqueous solubility.

Stability

This compound should be stored at room temperature in a tightly sealed container, protected from moisture. As with many organic compounds, prolonged exposure to light and air may lead to degradation.

Spectroscopic Data (Expected)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring, the methylene protons of the CH₂OH group, and the hydroxyl proton.

-

Aromatic Region (δ 7.5-9.0 ppm): Several signals corresponding to the six protons on the isoquinoline ring system. The exact chemical shifts and coupling patterns will depend on the electronic environment of each proton. Protons adjacent to the nitrogen atom are expected to be the most downfield.

-

Methylene Protons (δ ~4.8 ppm): A singlet (or a doublet if coupled to the hydroxyl proton) corresponding to the two protons of the -CH₂- group.

-

Hydroxyl Proton (variable): A broad singlet whose chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule.

-

Aromatic Carbons (δ ~120-155 ppm): Signals for the nine carbons of the isoquinoline ring. Carbons bonded to the nitrogen atom will appear at the lower end of this range.

-

Methylene Carbon (δ ~60-65 ppm): A signal for the -CH₂OH carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present.

-

O-H Stretch (3200-3550 cm⁻¹): A strong, broad band characteristic of the hydroxyl group, broadened due to hydrogen bonding.[2]

-

C-H Stretch (Aromatic) (~3030 cm⁻¹): Medium to weak bands for the C-H bonds on the aromatic ring.[2]

-

C-H Stretch (Aliphatic) (2850-2950 cm⁻¹): Medium to weak bands for the methylene C-H bonds.[2]

-

C=C and C=N Bending (1500-1700 cm⁻¹): Multiple sharp, medium-intensity bands characteristic of the isoquinoline aromatic system.[2]

-

C-O Stretch (1000-1260 cm⁻¹): A strong band indicating the presence of the primary alcohol.[3]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 159. Fragmentation would likely involve the loss of the hydroxymethyl group or cleavage of the isoquinoline ring.

Experimental Protocols

The determination of the physical properties of a compound like this compound follows standard organic chemistry laboratory procedures.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, whereas impurities tend to depress and broaden the melting range.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a depth of 2-3 mm.[4] The tube is tapped gently to ensure dense packing.[4]

-

Apparatus: A calibrated digital melting point apparatus (such as a Mel-Temp or DigiMelt) is used.[5]

-

Measurement:

-

An initial rapid heating is performed to determine an approximate melting point.[4]

-

A second, more precise measurement is conducted with a fresh sample. The temperature is raised quickly to about 15-20°C below the approximate melting point, and then the heating rate is slowed to 1-2°C per minute.[4]

-

The temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

-

Solubility Testing

This protocol systematically determines the solubility of the compound in various solvents to classify it based on its functional groups and polarity.

Methodology:

-

Sample Preparation: Place approximately 25 mg of this compound into a series of small, labeled test tubes.[6]

-

Solvent Addition: To each tube, add 0.75 mL of a different solvent in small portions, shaking vigorously after each addition.[6] The solvents should include:

-

Water

-

5% aqueous HCl

-

5% aqueous NaOH

-

5% aqueous NaHCO₃

-

Concentrated H₂SO₄ (with caution)

-

An organic solvent like diethyl ether or chloroform.

-

-

Observation: Observe whether the compound dissolves completely, partially, or not at all. Note any color changes, gas evolution, or heat production.

-

Classification: The results are used to classify the compound. For example, solubility in 5% HCl would indicate the presence of a basic functional group (the isoquinoline nitrogen).[7]

Spectroscopic Analysis (General Procedure)

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.[8] The solution must be free of any solid particles.[9]

-

Transfer: Transfer the solution to a clean, dry NMR tube.[9]

-

Acquisition: Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[10] Standard ¹H and ¹³C NMR spectra are then acquired.

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of an organic solid like this compound.

Caption: Experimental workflow for the physical and structural characterization of an organic compound.

Conclusion

This compound is a solid compound with a defined melting point and predictable solubility and spectroscopic characteristics based on its structure. The data and protocols presented in this guide serve as a foundational resource for researchers working with this compound, enabling its effective use in further chemical synthesis, drug design, and material science applications. The provided workflow offers a systematic approach to verifying the identity and purity of this compound and similar organic solids.

References

- 1. 1-ISOQUINOLINEMETHANOL(27311-63-3) 1H NMR spectrum [chemicalbook.com]

- 2. IR Absorption Table [webspectra.chem.ucla.edu]

- 3. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Characterization of Isoquinolin-3-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinolin-3-ylmethanol, a heterocyclic aromatic compound, holds potential as a scaffold in medicinal chemistry due to the established broad-spectrum biological activities of the isoquinoline core. This technical guide provides a comprehensive characterization of this compound, consolidating its physicochemical properties, spectroscopic data, and a proposed synthetic route. While direct biological data for this specific molecule is limited in publicly accessible literature, this document serves as a foundational resource for researchers interested in its further investigation and application in drug discovery and development.

Physicochemical Properties

This compound is a white to yellow solid at room temperature. Its core structure consists of a fused benzene and pyridine ring, with a hydroxymethyl substituent at the 3-position of the isoquinoline nucleus. This functional group provides a reactive site for further chemical modifications.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| CAS Number | 76884-34-9 | [1] |

| Appearance | White to yellow solid | |

| Melting Point | 81 °C | |

| Boiling Point (Predicted) | 335.1 ± 17.0 °C | |

| Density (Predicted) | 1.218 ± 0.06 g/cm³ | |

| pKa (Predicted) | 13.48 ± 0.10 |

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring system and the protons of the hydroxymethyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atom and the aromatic ring currents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons in the pyridine ring will be downfield compared to those in the benzene ring due to the deshielding effect of the nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C and C=N stretch (aromatic) | 1450-1600 |

| C-O stretch (primary alcohol) | 1000-1075 |

Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 159. Fragmentation patterns would likely involve the loss of the hydroxymethyl group or fragments from the isoquinoline ring.

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a common and effective method for the preparation of such alcohols is the reduction of the corresponding carboxylic acid or its ester. The following is a proposed experimental protocol based on this established chemical transformation.

Proposed Experimental Protocol: Reduction of Isoquinoline-3-carboxylic acid

This two-step protocol involves the esterification of isoquinoline-3-carboxylic acid followed by its reduction to the desired alcohol.

Step 1: Esterification of Isoquinoline-3-carboxylic acid

-

Suspend isoquinoline-3-carboxylic acid (1.0 eq) in methanol (10-15 mL per gram of carboxylic acid).

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the methyl isoquinoline-3-carboxylate.

Step 2: Reduction of Methyl isoquinoline-3-carboxylate

-

Dissolve the methyl isoquinoline-3-carboxylate (1.0 eq) from the previous step in anhydrous tetrahydrofuran (THF) or diethyl ether (15-20 mL per gram of ester) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture in an ice bath and quench the excess LiAlH₄ by the sequential and careful dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture until a granular precipitate is formed.

-

Filter the solid and wash it with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reactivity and Potential for Derivatization

The this compound molecule possesses two primary sites for chemical modification: the isoquinoline ring and the hydroxymethyl group.

-

Isoquinoline Ring: The isoquinoline nucleus is susceptible to electrophilic aromatic substitution, which typically occurs on the benzene ring (positions 5 and 8). Nucleophilic substitution is also possible, primarily at positions 1 and 3 of the pyridine ring.

-

Hydroxymethyl Group: The primary alcohol functionality at the 3-position is a versatile handle for a wide range of chemical transformations. It can be oxidized to the corresponding aldehyde or carboxylic acid. The hydroxyl group can also undergo esterification or etherification to introduce various functional groups, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Biological Activity and Therapeutic Potential

While there is a substantial body of research on the biological activities of the broader isoquinoline class of compounds, specific studies on this compound are not readily found in the public domain. The isoquinoline scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological effects.

Known Activities of Isoquinoline Derivatives:

-

Anticancer: Many isoquinoline alkaloids and their synthetic derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2][3] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

-

Antiviral: Certain isoquinoline derivatives have shown promising activity against a range of viruses.[4]

-

Anti-inflammatory: Isoquinoline-based compounds have been reported to possess anti-inflammatory properties, often through the modulation of key signaling pathways such as NF-κB.

-

Enzyme Inhibition: The isoquinoline nucleus is a common feature in many enzyme inhibitors, targeting kinases, topoisomerases, and other enzymes implicated in disease.[5]

Given the lack of direct biological data for this compound, its therapeutic potential remains speculative. However, its structural features make it an attractive starting point for the design and synthesis of novel bioactive molecules. The hydroxymethyl group at the 3-position provides a convenient point for derivatization to explore and optimize interactions with biological targets.

Conclusion

This compound is a structurally interesting molecule with the potential for further development in medicinal chemistry. This guide has provided a summary of its known physicochemical properties and a proposed synthetic route. The significant gap in the literature regarding its specific spectroscopic characterization and biological activity highlights an opportunity for future research. The versatile nature of its functional groups makes it an ideal candidate for the generation of novel compound libraries to be screened for a variety of therapeutic targets. This document provides a solid foundation for researchers to initiate such investigations.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Design, synthesis, and testing of an isoquinoline-3-carboxylic-based novel anti-tumor lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of a new iso-quinoline alkaloid and cytotoxicity studies of pure compounds and crude extracts of Ravenia spectabilis engl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 5. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 3. Bis[tetrahydroisoquinoline]s - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoquinolin-3-ylmethanol: A Scaffolding Moiety in Drug Discovery with Uncharacterized Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoquinolin-3-ylmethanol is a heterocyclic organic compound belonging to the vast family of isoquinoline alkaloids. While the broader class of isoquinoline derivatives has been extensively studied and shown to possess a wide array of biological activities, including potent anticancer and anti-inflammatory properties, specific research detailing the mechanism of action of this compound is notably scarce in publicly available scientific literature. This technical guide consolidates the current understanding of isoquinoline alkaloids as a class, highlights the role of this compound as a key synthetic intermediate in the development of novel therapeutic agents, and underscores the knowledge gap regarding its intrinsic biological activity.

The Isoquinoline Alkaloid Family: A Reservoir of Bioactive Compounds

Isoquinoline alkaloids are a diverse group of naturally occurring and synthetic compounds characterized by a bicyclic ring system composed of a benzene ring fused to a pyridine ring. This structural motif serves as a privileged scaffold in medicinal chemistry, leading to the development of numerous clinically significant drugs.

The biological effects of isoquinoline alkaloids are multifaceted and often attributed to their ability to interact with various cellular targets and signaling pathways.[1][2] Key mechanisms of action reported for various isoquinoline derivatives include:

-

Anticancer Activity: Many isoquinoline alkaloids exhibit potent cytotoxic and antiproliferative effects against a range of cancer cell lines.[1][2] These effects are often mediated through the induction of apoptosis (programmed cell death), cell cycle arrest at different phases, and the modulation of critical signaling pathways involved in cancer cell growth and survival.[1][2]

-

Modulation of Signaling Pathways: Several key intracellular signaling pathways are known to be targeted by isoquinoline alkaloids. These include:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway by certain isoquinolines can lead to the suppression of tumor growth.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer, and its inhibition is a key therapeutic strategy.

-

NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Aberrant NF-κB activation is linked to inflammation and cancer.

-

-

Enzyme Inhibition: Certain isoquinoline alkaloids have been identified as inhibitors of key enzymes, such as topoisomerases, which are essential for DNA replication and repair in cancer cells.

-

Anti-inflammatory Effects: The anti-inflammatory properties of some isoquinolines are linked to their ability to suppress the production of pro-inflammatory mediators and modulate inflammatory signaling pathways like NF-κB.

This compound: A Key Synthetic Intermediate

While direct studies on the biological mechanism of this compound are lacking, its importance in medicinal chemistry is evident from its use as a precursor in the synthesis of more complex and biologically active molecules.

Role in Anticancer Drug Discovery:

Patents and research articles describe the use of this compound in the synthesis of novel compounds with potential anticancer activity. For instance, it has been utilized as a starting material for the creation of:

-

Thienopyrimidine derivatives: These compounds have been designed to have pro-apoptotic properties, suggesting a potential role in inducing cancer cell death.[3][4]

-

Isoquinoline-tethered quinazoline derivatives: These molecules have been investigated as inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2), a critical therapeutic target in certain types of breast cancer.[5]

The incorporation of the this compound moiety into these larger molecules suggests that this structural unit may contribute to the overall pharmacological profile of the final compound, although the precise nature of this contribution remains to be elucidated.

Postulated Signaling Pathways for Isoquinoline Alkaloids

The following diagram illustrates a generalized overview of the signaling pathways commonly modulated by various isoquinoline alkaloids, as described in the scientific literature. It is crucial to emphasize that this is a composite representation and has not been specifically validated for this compound.

Caption: Generalized signaling pathways potentially targeted by isoquinoline alkaloids.

Conclusion and Future Directions

This compound represents a molecule of interest in the field of drug discovery, primarily functioning as a versatile building block for the synthesis of complex therapeutic candidates. While the broader family of isoquinoline alkaloids is rich in biologically active compounds with well-documented mechanisms of action, a significant knowledge gap exists concerning the intrinsic pharmacological properties of this compound itself.

Future research should be directed towards elucidating the specific biological targets and mechanisms of action of this compound. This would involve a comprehensive screening program to assess its activity against a panel of cancer cell lines, key enzymes, and receptors. Such studies would not only unveil the standalone therapeutic potential of this compound but also provide a more rational basis for its continued use as a scaffold in the design of next-generation therapeutics. A deeper understanding of its structure-activity relationship will be invaluable for the development of more potent and selective drugs for a variety of diseases.

References

- 1. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EP2886545B1 - New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Isoquinolin-3-ylmethanol Derivatives: A Technical Guide to Biological Screening

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2][3][4] Derivatives of isoquinoline have been extensively investigated for their therapeutic potential, demonstrating anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and antidiabetic properties.[1][3][5] This guide focuses on the biological screening of a specific subclass, isoquinolin-3-ylmethanol derivatives, providing an in-depth overview of their activities, relevant experimental protocols, and the signaling pathways they modulate.

Biological Activities and Therapeutic Targets

This compound derivatives have emerged as a versatile class of compounds with significant potential in drug discovery, particularly in oncology and enzyme inhibition.

Anticancer Activity

A significant body of research has focused on the anticancer properties of isoquinoline derivatives.[1][6][7][8][9] These compounds have demonstrated cytotoxicity against a broad range of human cancer cell lines, including those of the lung, colon, central nervous system (CNS), melanoma, ovary, kidney, breast, and prostate.[6][10]

The mechanisms underlying their antiproliferative effects are diverse and include the induction of cell cycle arrest, apoptosis, and autophagy.[1][9] Some derivatives function by interacting with DNA, potentially through intercalation, and by inhibiting key enzymes involved in cell proliferation and survival.[1][6]

Enzyme Inhibition

A primary mechanism through which this compound and related isoquinoline derivatives exert their biological effects is through the inhibition of various enzymes.

-

Topoisomerase Inhibition: Certain N-substituted benzo[9][11]indolo[3,4-c]isoquinolines have been identified as potent topoisomerase I inhibitors, stabilizing the enzyme-DNA complex and leading to cell death.[1]

-

PI3K/Akt/mTOR Pathway Inhibition: This signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in cancer. Toyaburgine, an isoquinoline derivative, has been shown to inhibit the PI3K/Akt/mTOR pathway by downregulating key proteins such as phosphorylated Akt (p-Akt S473), PI3K, and mTOR.[1]

-

HER2 and EGFR Inhibition: Human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) are critical targets in cancer therapy. Novel isoquinoline-tethered quinazoline derivatives have been developed as potent and selective inhibitors of HER2 over EGFR, demonstrating improved anti-proliferative effects in HER2-dependent cancer cells.[11][12]

-

Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibition: IDO1 and TDO are key enzymes in the kynurenine pathway of tryptophan metabolism and are implicated in creating an immunosuppressive tumor microenvironment. Certain isoquinoline derivatives have been designed as dual inhibitors of IDO1 and TDO, showing promise for cancer immunotherapy.[13]

-

α-Glucosidase and α-Amylase Inhibition: Derivatives of the related quinoline scaffold have shown excellent inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism.[14][15] This suggests a potential application for isoquinoline derivatives in the management of diabetes.[14]

Quantitative Biological Data

The following tables summarize the quantitative data from various biological screenings of isoquinoline and its derivatives.

Table 1: Anticancer Activity of Selected Isoquinoline Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| 4-(1-(4-Methylpiperazin-1-yl)isoquinolin-3-yl)-2-(thien-2-yl)thiazole | COLO 205, HCC-2998, HT29 (Colon), M14 (Melanoma), K-562 (Leukemia) | Lethal | - | [6] |

| 4-(1-(4-Morpholin-1-yl)isoquinolin-3-yl)-2-(thien-2-yl)thiazole | MALME-3M, UACC-257 (Melanoma), MDA-MB-468 (Breast), COLO 205 (Colon) | Active | - | [6] |

| Compound 2 (an isoquinoline derivative) | HeLa, HepG2 | Cytotoxicity | High | [7] |

| N-(3-morpholinopropyl)-substituted isoquinoline 3 | Panel of human cancer cell lines | Mean GI₅₀ | 39 nM | [1] |

| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one 12 | 60 human cancer cell lines | Mean log GI₅₀ | -5.18 | [5] |

| Compound 9a (pyrrolo[2,1-a]isoquinoline derivative) | 40 human cancer cell lines | GI₅₀ | 0.197 - 3.49 µM | [10] |

| N-isoquinoline-3-carbonylamino acid benzylesters (3a-r) | HL-60 | IC₅₀ | < 1 x 10⁻⁸ M | [16] |

| N-isoquinoline-3-carbonylamino acid benzylesters (3a-r) | HeLa | IC₅₀ | < 6 x 10⁻⁷ M | [16] |

Table 2: Enzyme Inhibitory Activity of Selected Isoquinoline Derivatives

| Compound/Derivative | Target Enzyme | Activity Metric | Value | Reference |

| Compound 43b | IDO1 | IC₅₀ | 0.31 µM | [13] |

| Compound 43b | TDO | IC₅₀ | 0.08 µM | [13] |

| Isoquinoline derivative 14a | SKBR3 cells (HER2) | IC₅₀ | 103 nM | [11] |

| Arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives | α-Amylase | IC₅₀ | 3.42 - 15.14 µM | [14] |

| Arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives | α-Glucosidase | IC₅₀ | 0.65 - 9.23 µM | [14] |

| Thioquinoline derivatives 9a-p | α-Glucosidase | IC₅₀ | 14.0 - 373.85 µM | [15] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological screening results. The following are protocols for key experiments cited in the literature.

In Vitro Cytotoxicity Screening (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for measuring the inhibitory activity of compounds against a specific enzyme.

Principle: The activity of the target enzyme is measured in the presence and absence of the test compound. A decrease in enzyme activity in the presence of the compound indicates inhibition.

Procedure:

-

Reaction Mixture Preparation: In a suitable buffer, combine the target enzyme, its substrate, and any necessary cofactors.

-

Inhibitor Addition: Add varying concentrations of the this compound derivative to the reaction mixture. Include a control with no inhibitor.

-

Reaction Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding the substrate or enzyme) and incubate at the optimal temperature for a defined period.

-

Reaction Termination: Stop the reaction using an appropriate method (e.g., adding a stop solution, heat inactivation).

-

Product Quantification: Measure the amount of product formed or substrate consumed using a suitable detection method (e.g., spectrophotometry, fluorometry, HPLC).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a target protein.

Procedure:

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate the 3D structure of the this compound derivative and optimize its geometry.

-

-

Binding Site Definition: Identify the active site or binding pocket of the target protein.

-

Docking Simulation: Use docking software (e.g., AutoDock, Glide, GOLD) to place the ligand into the defined binding site in various conformations and orientations.

-

Scoring and Analysis:

-

The software calculates a docking score for each pose, which estimates the binding affinity.

-

Analyze the top-scoring poses to understand the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental processes.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline derivatives.

Caption: General workflow for the discovery of isoquinoline-based drug candidates.

References

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fujc.pp.ua [fujc.pp.ua]

- 6. openreviewhub.org [openreviewhub.org]

- 7. A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A class of novel N-isoquinoline-3-carbonyl-L-amino acid benzylesters: synthesis, anti-tumor evaluation and 3D QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Isoquinolin-3-ylmethanol: A Technical Guide

Disclaimer: Publicly accessible, experimentally derived spectroscopic data for isoquinolin-3-ylmethanol is limited. This guide presents predicted spectroscopic data generated from computational models, alongside generalized experimental protocols for the acquisition of such data. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development working with isoquinoline scaffolds.

Introduction to this compound

This compound is a heterocyclic organic compound containing an isoquinoline core substituted with a hydroxymethyl group at the 3-position. The isoquinoline motif is a key structural component in numerous natural products and pharmacologically active molecules. The presence of the hydroxyl and the nitrogen heteroatom makes this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any research or development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data was generated using computational prediction tools and should be used as a reference for comparison with experimentally obtained spectra.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.15 | s | 1H | H-1 |

| ~8.10 | d | 1H | H-4 |

| ~7.95 | d | 1H | H-5 |

| ~7.70 | t | 1H | H-7 |

| ~7.60 | d | 1H | H-8 |

| ~7.55 | t | 1H | H-6 |

| ~4.90 | s | 2H | -CH₂OH |

| ~2.50 | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (ppm) | Assignment |

| ~152.0 | C-1 |

| ~148.5 | C-3 |

| ~136.0 | C-8a |

| ~130.5 | C-7 |

| ~129.0 | C-5 |

| ~128.0 | C-4a |

| ~127.5 | C-6 |

| ~127.0 | C-8 |

| ~120.0 | C-4 |

| ~63.0 | -CH₂OH |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Interpretation |

| 159 | 100 | [M]⁺ (Molecular Ion) |

| 158 | 80 | [M-H]⁺ |

| 130 | 60 | [M-CHO]⁺ |

| 129 | 40 | [M-CH₂O]⁺ |

| 102 | 30 | [C₈H₆]⁺ |

| 77 | 20 | [C₆H₅]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1620-1580 | Medium | C=N stretch (in ring) |

| 1500-1400 | Medium | C=C stretch (aromatic) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).

-

Instrumentation: Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to approximately -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is typically employed.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to approximately 0 to 200 ppm.

-

Longer acquisition times and/or higher sample concentrations may be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the raw Free Induction Decay (FID) data.

-

Perform phase correction and baseline correction.

-

Reference the spectra to the residual solvent peak or the internal standard.

-

Infrared (IR) Spectroscopy (FTIR-ATR)

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Sample Spectrum Collection: Apply pressure to ensure good contact between the sample and the ATR crystal and collect the sample spectrum.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or if the sample is sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-400, using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions with high accuracy.

Visualizations

Proposed Synthesis and Characterization Workflow

Caption: Proposed workflow for the synthesis and characterization of this compound.

General Experimental Workflow for NMR Analysis

Caption: General workflow for Nuclear Magnetic Resonance (NMR) spectroscopic analysis.

General Experimental Workflow for IR Analysis

Caption: General workflow for Infrared (IR) spectroscopic analysis using an ATR accessory.

General Experimental Workflow for MS Analysis

Caption: General workflow for Mass Spectrometry (MS) analysis.

Information Derived from Spectroscopic Techniques

Caption: Relationship between spectroscopic techniques and the structural information they provide.

Crystal Structure of Isoquinolin-3-ylmethanol: A Technical Guide

Disclaimer: As of December 2025, a experimentally determined crystal structure for isoquinolin-3-ylmethanol is not publicly available in crystallographic databases. This guide therefore presents a comprehensive analysis of the crystal structure of a closely related and structurally significant analogue, [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol , to provide researchers with an illustrative and detailed technical overview in the requested format. The data presented herein is based on the crystallographic information deposited in the Cambridge Structural Database (CSD) under the deposition number 823631.

This document is intended for researchers, scientists, and professionals in the field of drug development, providing in-depth data and methodologies related to the crystal structure of this important isoquinoline derivative.

Crystallographic Data Summary

The crystal structure of [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol was determined by single-crystal X-ray diffraction. The key crystallographic parameters and data collection statistics are summarized in the table below for clear and concise reference.

| Parameter | Value |

| Empirical Formula | C₁₀H₁₃NO |

| Formula Weight | 163.22 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.132(2) Å |

| b = 9.278(3) Å | |

| c = 11.488(4) Å | |

| α = 90° | |

| β = 90° | |

| γ = 90° | |

| Volume | 866.9(5) ų |

| Z | 4 |

| Calculated Density | 1.251 Mg/m³ |

| Absorption Coefficient | 0.084 mm⁻¹ |

| F(000) | 352 |

| Crystal Size | 0.20 x 0.18 x 0.15 mm³ |

| Temperature | 296(2) K |

| Radiation Wavelength | 0.71073 Å (Mo Kα) |

| Theta Range for Data Collection | 2.55 to 27.50° |

| Reflections Collected | 5240 |

| Independent Reflections | 1989 [R(int) = 0.0268] |

| Final R indices [I>2σ(I)] | R₁ = 0.0368, wR₂ = 0.0880 |

| R indices (all data) | R₁ = 0.0454, wR₂ = 0.0933 |

| Absolute Structure Parameter | 0.0(8) |

Experimental Protocols

The following sections detail the methodologies employed for the synthesis, crystallization, and crystallographic analysis of [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol.

Synthesis of this compound (Precursor)

The precursor, this compound, was synthesized via the reduction of isoquinoline-3-carbaldehyde.

-

Reaction Setup: Isoquinoline-3-carbaldehyde (1.0 mmol) was dissolved in methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: The solution was cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄, 1.5 mmol) was added portion-wise over 10 minutes.

-

Reaction Monitoring: The reaction mixture was stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The progress of the reaction was monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction was quenched by the addition of water (10 mL). The methanol was removed under reduced pressure.

-

Extraction: The aqueous residue was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent was evaporated in vacuo, and the crude product was purified by flash column chromatography on silica gel to afford this compound as a solid.

Asymmetric Hydrogenation to [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol

The chiral target compound was prepared by the enantioselective hydrogenation of the precursor, this compound.

-

Catalyst Preparation: In a glovebox, a solution of the iridium precursor [Ir(COD)Cl]₂ and a chiral phosphine-phosphite ligand was prepared in a suitable solvent (e.g., dichloromethane).

-

Hydrogenation Reaction: To a solution of this compound (0.5 mmol) in dichloromethane (5 mL) in a stainless-steel autoclave, the catalyst solution was added.

-

Reaction Conditions: The autoclave was sealed, purged with hydrogen gas, and then pressurized to 50 bar of H₂. The reaction mixture was stirred at room temperature for 24 hours.

-

Isolation: After releasing the hydrogen pressure, the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel to yield [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol.

Crystallization

Single crystals suitable for X-ray diffraction were obtained by slow evaporation.

-

Solvent Selection: The purified product, [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol, was dissolved in a minimal amount of a mixture of ethyl acetate and hexane.

-

Evaporation: The solution was placed in a small vial, loosely capped to allow for slow evaporation of the solvents at room temperature.

-

Crystal Growth: Colorless, block-like crystals formed over a period of several days.

X-ray Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal was selected and mounted on a diffractometer.

-

Data Collection: X-ray diffraction data were collected on a Bruker SMART APEX II CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296(2) K.

-

Data Reduction: The collected data were processed using the SAINT software package for integration of the diffraction profiles.

-

Structure Solution: The crystal structure was solved by direct methods using the SHELXS-97 program.

-

Structure Refinement: The structure was refined by full-matrix least-squares on F² using the SHELXL-97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The logical flow from the starting material to the final elucidated crystal structure is depicted in the following diagram.

Caption: Experimental workflow for the crystal structure determination.

A Technical Guide to the Discovery and Isolation of Isoquinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of isoquinoline alkaloids. This class of naturally occurring compounds, renowned for its significant pharmacological activities, has been a cornerstone of traditional and modern medicine. This document details the historical context, biosynthetic origins, and the intricate methodologies required for their extraction, purification, and analysis, tailored for professionals in research and drug development.

Introduction to Isoquinoline Alkaloids

Isoquinoline alkaloids are a large and structurally diverse group of nitrogen-containing secondary metabolites found predominantly in plants of the Papaveraceae, Berberidaceae, Ranunculaceae, and Menispermaceae families.[1] Their core chemical structure is derived from isoquinoline, a heterocyclic aromatic organic compound.[2] The journey of their discovery began in the early 19th century with the isolation of morphine from the opium poppy, Papaver somniferum.[3] Since then, over 2,500 distinct isoquinoline alkaloids have been identified, many of which possess potent biological activities, including analgesic, antimicrobial, anticancer, and muscle-relaxant properties.[1][4]

Prominent examples of isoquinoline alkaloids with significant therapeutic applications include:

-

Morphine and Codeine: Opioid analgesics used for pain management.[1][2]

-

Berberine: Known for its antimicrobial, anti-inflammatory, and anticancer effects.[2][3]

-

Sanguinarine: Exhibits antimicrobial and anti-inflammatory properties and has been investigated for its anticancer potential.[6]

-

Tubocurarine: A muscle relaxant.[1]

The biosynthesis of these alkaloids in plants primarily originates from the amino acid tyrosine, which undergoes a series of enzymatic reactions to form the core isoquinoline scaffold.[7]

Data Presentation: Quantitative Analysis of Alkaloid Yields

The efficiency of isoquinoline alkaloid extraction is highly dependent on the plant source, the extraction method employed, and the specific alkaloid of interest. The following tables summarize quantitative data from various studies to provide a comparative overview of extraction yields.

Table 1: Berberine Content and Extraction Yields from Various Plant Sources

| Plant Species | Plant Part | Extraction Method | Solvent | Yield (% w/w) | Reference |

| Berberis vulgaris | Bark | - | - | >8% total alkaloids, ~5% berberine | [8] |

| Berberis vulgaris | Root Bark | Maceration | 80% Ethanol | 0.28% | [9] |

| Berberis vulgaris | Root Bark | Soxhlet | 80% Ethanol | 1.04% | [9] |

| Berberis vulgaris | Root Bark | Microwave-Assisted Extraction (MAE) | 80% Ethanol | 1.66% | [9] |

| Coptis chinensis | Rhizome | Supercritical Fluid Extraction (SFE) with 1,2-propanediol modifier | CO₂ | 6.91% - 7.53% | [3] |

| Coptis chinensis | Rhizome | Ultrasound-Assisted Extraction (UAE) with Deep Eutectic Solvent (DES) | Choline chloride:urea (1:2) | - | [1][10] |

| Tinospora cordifolia | - | Microwave-Assisted Extraction (MAE) | 80% Ethanol | 1.66% | [11] |

| Berberis asiatica | - | - | - | 4.3% | [11] |

| Berberis lycium | - | - | - | 4.0% | [11] |

| Berberis aristata | Root | - | - | 2.8% (winter harvest) | [9] |

Table 2: Morphine Content and Extraction Yields from Papaver somniferum

| Plant Material | Extraction Method | Solvent System | Morphine Yield | Reference |

| Opium (dried latex) | - | - | ~10% by weight | [12] |

| Poppy Capsules | Ultrasound-Assisted Extraction (UAE) | Optimized: 19.99 mL solvent/500 mg solid, pH 1.10, 59.94 min, 42.36°C | 3.38 mg/500 mg sample | [13] |

| Poppy Straw | Solvent Extraction | Alkaline aqueous solution/chloroform/acidic aqueous solution | - | [9] |

| Poppy Capsules (ornamental) | HPLC analysis | - | 152-676 mg/100g | [14] |

Experimental Protocols

This section provides detailed methodologies for the extraction, separation, and characterization of isoquinoline alkaloids.

General Extraction of Isoquinoline Alkaloids

A common approach for the extraction of alkaloids from plant material is based on their basic nature and differential solubility in acidic and alkaline conditions.

Protocol: Acid-Base Extraction

-

Sample Preparation: Air-dry the plant material (e.g., roots, stems, leaves) and grind it into a fine powder to increase the surface area for extraction.[15]

-

Defatting (Optional): For plant materials with high lipid content, pre-extract the powdered material with a non-polar solvent like hexane or petroleum ether to remove fats and waxes.

-

Acidic Extraction: Macerate the powdered plant material in an acidified aqueous solution (e.g., 2% sulfuric acid) for an extended period (e.g., 72 hours).[2] This protonates the alkaloids, forming their water-soluble salts.

-

Filtration: Filter the mixture to separate the acidic aqueous extract containing the alkaloid salts from the solid plant residue.

-

Basification: Make the acidic extract alkaline by adding a base, such as 25% ammonia solution, to a pH of approximately 9.5.[2] This deprotonates the alkaloid salts, converting them back to their free base form, which is generally less soluble in water and more soluble in organic solvents.

-

Solvent Partitioning: Extract the basified aqueous solution with an immiscible organic solvent (e.g., chloroform, dichloromethane) multiple times. The free base alkaloids will partition into the organic layer.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude alkaloid extract.

Purification by Chromatography

Chromatographic techniques are essential for the separation and purification of individual alkaloids from the crude extract.

Protocol: Thin-Layer Chromatography (TLC) for Qualitative Analysis

-

Stationary Phase: Use pre-coated silica gel 60 F₂₅₄ plates. For basic compounds like alkaloids, it can be advantageous to pretreat the plates with an ammonia solution or use a mobile phase containing a small amount of a basic modifier like triethylamine to improve spot shape.[16]

-

Sample Application: Dissolve a small amount of the crude extract in a suitable solvent (e.g., methanol) and apply it as a small spot onto the baseline of the TLC plate using a capillary tube.

-

Mobile Phase: A variety of solvent systems can be used depending on the polarity of the target alkaloids. A common system for isoquinoline alkaloids is a mixture of chloroform, methanol, and ammonia.

-

Development: Place the TLC plate in a developing chamber saturated with the mobile phase vapor and allow the solvent front to ascend near the top of the plate.

-

Visualization: After drying the plate, visualize the separated spots under UV light (254 nm and 366 nm) and/or by spraying with a suitable chromogenic reagent, such as Dragendorff's reagent, which gives a characteristic orange to brown color with alkaloids.[16]

Protocol: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification

-

Column: A reversed-phase C18 column is commonly used for the separation of isoquinoline alkaloids.[5][6]

-

Mobile Phase: A gradient elution is often employed for complex mixtures. A typical mobile phase consists of two solvents:

-

Solvent A: Aqueous buffer (e.g., 10 mM ammonium acetate with 0.2% triethylamine, pH adjusted to 5.0).[17]

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A representative gradient could be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-80% B; 25-30 min, hold at 80% B, followed by re-equilibration. The specific gradient will need to be optimized for the particular mixture of alkaloids.

-

Flow Rate: A typical flow rate is 1.0 mL/min for analytical separations.

-

Detection: A photodiode array (PDA) detector is useful for monitoring the elution of compounds at multiple wavelengths. Many isoquinoline alkaloids have characteristic UV absorbance spectra. For example, detection at 280 nm is often used.[18]

-

Quantification: For quantitative analysis, a calibration curve is constructed using certified reference standards of the target alkaloids.

-

Preparative HPLC: For purification, the analytical method is scaled up to a larger diameter column with a higher flow rate to isolate sufficient quantities of the desired alkaloid.[19][20]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

GC-MS is suitable for the analysis of volatile and thermally stable alkaloids.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is used to separate the compounds. For example, an initial temperature of 110°C held for 2 minutes, then ramped to 280°C at a rate of 5°C/min and held for 9 minutes.[21]

-

Injection: The sample is injected in split mode.

-

Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) ionization mode. The resulting mass spectra provide structural information for compound identification by comparison with spectral libraries.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways associated with prominent isoquinoline alkaloids.

Experimental Workflows

Caption: General workflow for the isolation and characterization of isoquinoline alkaloids.

Signaling Pathways

Caption: Berberine inhibits cancer cell proliferation by modulating key signaling pathways.[2][17][22][23]

Caption: Morphine's peripheral analgesic effect is mediated by the PI3Kγ/AKT/nNOS pathway.[10]

Caption: Sanguinarine induces apoptosis through ROS generation and modulation of the JAK/STAT and mitochondrial pathways.[6][24][25]

Caption: Papaverine promotes smooth muscle relaxation by inhibiting PDE and blocking calcium channels.[1][5][26]

References

- 1. Effective Extraction of Palmatine and Berberine from Coptis chinensis by Deep Eutectic Solvents-Based Ultrasound-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction of berberine from rhizome of Coptis chinensis Franch using supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ojs.openagrar.de [ojs.openagrar.de]

- 7. Antimicrobial Activity, Cytotoxicity and Phytochemical Analysis of Sanguinaria canadensis Native to South Dakota [scirp.org]

- 8. Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Papaver Plants: Current Insights on Phytochemical and Nutritional Composition Along with Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. US2565067A - Process for obtaining highly concentrated alkaloid extracts from papaver somniferum - Google Patents [patents.google.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. researchgate.net [researchgate.net]

- 18. thieme-connect.com [thieme-connect.com]

- 19. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]

- 20. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 21. academicjournals.org [academicjournals.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Determination of isoquinoline alkaloids in extracts of Chelidonium majus L. using emulsion liquid membrane extraction and GC/MS | Revista de Medicina e Investigación [elsevier.es]

- 25. researchgate.net [researchgate.net]

- 26. SIMULTANEOUS DETERMINATION OF IMPORTANT ALKALOIDS IN PAPAVER SOMNIFERUM USING REVERSED PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY | Semantic Scholar [semanticscholar.org]

Pharmacological Profile of Isoquinolin-3-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacological data for the specific compound Isoquinolin-3-ylmethanol is limited. This guide provides a comprehensive overview of the pharmacological profile of the broader class of isoquinoline derivatives, with a focus on compounds substituted at the 3-position, to serve as a foundational resource. The experimental protocols and potential signaling pathway interactions described are based on established methodologies for analogous compounds and should be adapted and validated for this compound.

Introduction to Isoquinoline Derivatives

Isoquinoline and its derivatives are a large and diverse class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry. The isoquinoline scaffold is a key structural motif in numerous natural products, particularly alkaloids, and has been a fertile source for the development of synthetic therapeutic agents.[1][2] These compounds exhibit a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] The biological activity of isoquinoline derivatives is highly dependent on the nature and position of their substituents. Notably, substitutions at the 3-position of the isoquinoline ring have been shown to be particularly important for certain biological activities, such as anticancer effects.[2]

Physicochemical Properties

Pharmacological Activities of Isoquinoline Derivatives

The isoquinoline nucleus is a privileged scaffold in drug discovery, with derivatives demonstrating a broad spectrum of biological activities.

3.1. Anticancer Activity

A significant body of research has focused on the anticancer properties of isoquinoline derivatives. These compounds have been shown to exert cytotoxic and anti-proliferative effects against a variety of human cancer cell lines.[6][7] The mechanisms underlying their anticancer activity are often multifactorial and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[8][9]

3.2. Antimicrobial Activity

Various isoquinoline derivatives have demonstrated potent activity against a range of microbial pathogens, including bacteria and fungi.[10][11] Their mechanisms of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

3.3. Anti-inflammatory and Other Activities

Isoquinoline alkaloids and their synthetic analogs have also been investigated for their anti-inflammatory, analgesic, and neuroprotective properties, among others.[2][3]

Quantitative Data on Isoquinoline Derivatives

To illustrate the pharmacological potency of this class of compounds, the following table summarizes the half-maximal inhibitory concentration (IC50) values for representative isoquinoline derivatives against various cancer cell lines. It is important to note that these values are for structurally related compounds and not for this compound itself.

| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| B01002 | SKOV3 | Ovarian Cancer | 7.65 (µg/mL) | [12] |

| Chelerythrine | FaDu | Pharynx | 0.14 | [8] |

| Sanguinarine | FaDu | Pharynx | 0.11 | [8] |

| Chelerythrine | MCF-7 | Breast | 0.31 | [8] |

| Sanguinarine | MCF-7 | Breast | 0.29 | [8] |

| Chelerythrine | MDA-MB-231 | Breast | 0.23 | [8] |

| Sanguinarine | MDA-MB-231 | Breast | 0.19 | [8] |

| Compound 10c (HDAC inhibitor) | RPMI 8226 | Multiple Myeloma | < 1 | [13] |

| 3-Arylisoquinoline Derivative | Various | - | Broad Spectrum | [7] |

Potential Signaling Pathway Modulation

Isoquinoline derivatives have been shown to modulate several key signaling pathways implicated in various diseases. The following diagrams illustrate two of the most commonly affected pathways.

5.1. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[14][15] Dysregulation of this pathway is a hallmark of many cancers. Several isoquinoline derivatives have been shown to inhibit components of this pathway.[8]

5.2. Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway plays a critical role in inflammation, immunity, and cell survival.[16][17][18] Its constitutive activation is observed in many chronic inflammatory diseases and cancers. Some isoquinoline compounds have been found to suppress this pathway.

Experimental Protocols

The following are generalized protocols for key in vitro assays commonly used to evaluate the pharmacological activity of isoquinoline derivatives. These should be optimized for the specific compound and experimental setup.

6.1. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[8][12][19]

-

Workflow Diagram:

MTT Cell Viability Assay Workflow -

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Treat the cells with various concentrations of the isoquinoline derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).[8]

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[12]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.[8]

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[8]

-

6.2. In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of a specific kinase by quantifying the amount of ADP produced during the enzymatic reaction.[20]

-

Workflow Diagram:

Kinase Inhibition Assay Workflow -

Detailed Protocol:

-

Reagent Preparation: Prepare stock solutions of the test compound, kinase, substrate, and ATP in the appropriate assay buffer.[20]

-

Kinase Reaction: In a suitable microplate, add the test compound at various concentrations, the kinase, and the substrate. Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.[20]

-

Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).[20]

-

Signal Generation and Detection: Stop the kinase reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™) according to the manufacturer's instructions. This typically involves converting the ADP to ATP and then using a luciferase/luciferin reaction to generate a luminescent signal.[20]

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[20]

-

6.3. Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with an isoquinoline derivative using propidium iodide (PI) staining.[12]

-

Detailed Protocol:

-

Cell Treatment and Harvesting: Treat cells with the isoquinoline derivative for the desired time. Harvest the cells by trypsinization and wash with PBS.[12]

-

Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.[12]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[12]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

-

Conclusion

The isoquinoline scaffold represents a highly versatile and privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities. While specific data for this compound is not extensively documented, the information available for the broader class of isoquinoline derivatives provides a strong foundation for future research. The experimental protocols and potential signaling pathways outlined in this guide offer a starting point for the systematic evaluation of this compound and other novel isoquinoline compounds as potential therapeutic agents. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential in drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol | C10H13NO | CID 3752277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sdiarticle4.com [sdiarticle4.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Design, synthesis and biological evaluation of isoquinoline-based derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural studies of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

In Silico Prediction of Isoquinolin-3-ylmethanol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract